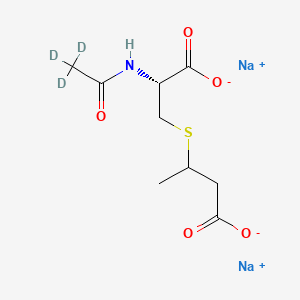

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Mixture of Diastereomers) is a renowned biomedical compound, garnering attention in studying kidney and liver afflictions. It has inherent aptitude to moderate oxidative stress and impede inflammatory reactions . The molecular formula is C9H13NNa2O5S and the molecular weight is 293.25 .

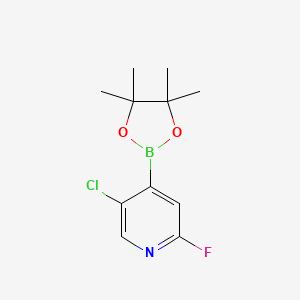

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt can be represented by the InChI string:InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 . The Canonical SMILES representation is CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] . Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt include a molecular weight of 249.29 g/mol . It has a computed XLogP3-AA of -0.3, indicating its solubility characteristics . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass is 249.06709375 g/mol . The topological polar surface area is 129 Ų . The compound has a heavy atom count of 16 .科学的研究の応用

Metabolism of Acrylamide : N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA), a metabolite of acrylamide, has been identified in human metabolism. The study involved analyzing the excretion of d3-iso-GAMA in human urine after oral administration of deuterium-labeled acrylamide (Hartmann et al., 2009).

Clinical Applications of N-acetylcysteine : N-acetylcysteine, a derivative of L-cysteine, is widely used for several clinical applications like the antidote for acetaminophen overdose, prevention of chronic obstructive pulmonary disease exacerbation, and treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome (Millea, 2009).

Metabolism of Bromopropane : Studies on the metabolism of 1- and 2-bromopropane in rats have identified (+)-n-propylmercapturic acid sulphoxide, i.e. (+)-N-acetyl-S-n-propyl-l-cysteine S-oxide, as a metabolite. This research sheds light on the biochemical aspects of toxic agents (Barnsley et al., 1966).

Quantification of Biomarkers : A method was developed for quantifying biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine, which involves analyzing urinary mercapturic acids including N-acetyl-S-(3,4-dihydroxybutyl)cysteine (Schettgen et al., 2009).

Computational and Electrochemical Studies : L-Cysteine and its derivatives, including N-Acetyl-l-Cysteine, have been investigated as green chemical corrosion inhibitors for mild steel. The study integrates experimental and computational methods to understand the corrosion mechanisms (Fu et al., 2011).

Cancer Preventive Mechanisms of N-Acetyl-l-Cysteine : N-Acetyl-l-Cysteine has been evaluated for its antigenotoxic and cancer preventive mechanisms, thanks to its role as a glutathione precursor and antioxidant properties (Flora et al., 2004).

Effects in Neurodegenerative Diseases : N-Acetylcysteine has been studied for its potential in therapies against neurodegenerative and mental health diseases, including Parkinson’s and Alzheimer’s disorders, due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).

特性

IUPAC Name |

disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCIEDHPXAQZRB-YRXXMFLKSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NNa2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675521 |

Source

|

| Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt | |

CAS RN |

1356933-73-7 |

Source

|

| Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)